4-(2,2-Dimethylpropyl)benzoic acid
Overview
Description
Scientific Research Applications
Catalysis and Organic Synthesis : The esters of arylboronic acids, which include compounds similar to 4-(2,2-Dimethylpropyl)benzoic acid, can be carboxylated using Rhodium(I) catalysis. This process is useful for preparing functionalized aryl- and alkenyl-carboxylic acids, relevant in organic synthesis (Ukai et al., 2006).
Polymer Science : In polymer science, derivatives of benzoic acid, like 4-(Dimethylvinylsilyl)benzoic acid, are used to modify polydimethylsiloxanes. This modification affects the thermal and rheological properties of the polymers, which is crucial for materials engineering (Gorodov et al., 2018).
Pharmacology and Medicine : In the field of pharmacology, certain prodrugs of 4-(2,2-dimethyl-1-oxopropyl)benzoic acid show significant hypoglycemic effects by inhibiting hepatic gluconeogenesis. These compounds have potential applications in treating diabetes (Aicher et al., 1999).
Environmental and Food Sciences : The benzoic acid derivatives, including structures related to 4-(2,2-Dimethylpropyl)benzoic acid, are widely used as preservatives in food and cosmetic products. Their occurrence and effects are a subject of study in environmental and food sciences (del Olmo et al., 2017).
Chemical Process Development : There's also research focused on the synthesis and process scale-up of key intermediates related to benzoic acid derivatives. This is crucial for manufacturing therapeutic agents, such as SGLT2 inhibitors used in diabetes therapy (Zhang et al., 2022).
properties
IUPAC Name |
4-(2,2-dimethylpropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKOUWZXGZYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429097 | |
Record name | 4-neopentylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylpropyl)benzoic acid | |
CAS RN |
65687-52-7 | |
Record name | 4-neopentylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2-dimethylpropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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